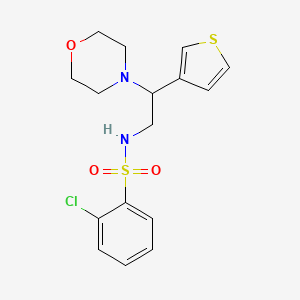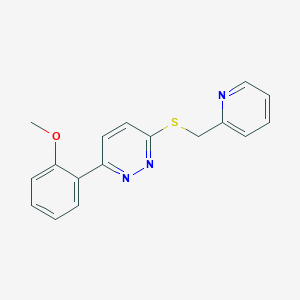![molecular formula C12H15NOS B2664538 N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide CAS No. 2411315-34-7](/img/structure/B2664538.png)
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide, also known as MSEA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. MSEA belongs to the family of chalcones, which are natural or synthetic compounds with a characteristic chemical structure that has been associated with various biological activities. In
作用机制
The mechanism of action of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in inflammation, oxidative stress, and cancer development. This compound has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the Nrf2-Keap1 pathway, which is responsible for the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and lipoxygenase. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease, such as arthritis and colitis.
实验室实验的优点和局限性
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it suitable for in vitro and in vivo studies. This compound has also been found to have low toxicity, which is important for the safety of researchers and animals involved in experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. This compound also has limited stability, which can affect its potency and efficacy over time.
未来方向
For the scientific research of N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide include investigating its potential as a therapeutic agent, optimizing its synthesis, elucidating its mechanism of action, and developing novel analogs.
合成方法
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide can be synthesized through a multistep reaction that involves the condensation of 2-acetylthiophene with 2-bromopropene, followed by the reaction of the resulting intermediate with 4-aminostyrene. The final product is obtained through the dehydration of the intermediate with the use of a strong acid catalyst. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for scientific research.
科学研究应用
N-[2-(2-Methylsulfanylethyl)phenyl]prop-2-enamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has exhibited cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
N-[2-(2-methylsulfanylethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-3-12(14)13-11-7-5-4-6-10(11)8-9-15-2/h3-7H,1,8-9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZVLABJKCOVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=CC=CC=C1NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)

![6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2664461.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-[1,1'-biphenyl]-3-sulfonamide](/img/structure/B2664465.png)


![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)
![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)


![N-(4-ethylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2664477.png)
